molecular formula C14H15ClFN3 B12263205 4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12263205
M. Wt: 279.74 g/mol
InChI Key: TWDNRLLTPFJXJV-UHFFFAOYSA-N
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Description

4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, a fluorophenylmethyl group at position 1, and an azetidinylmethyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
  • 4-chloro-1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
  • 4-chloro-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development.

Properties

Molecular Formula

C14H15ClFN3

Molecular Weight

279.74 g/mol

IUPAC Name

4-chloro-1-[[1-[(3-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C14H15ClFN3/c15-13-5-17-19(10-13)9-12-7-18(8-12)6-11-2-1-3-14(16)4-11/h1-5,10,12H,6-9H2

InChI Key

TWDNRLLTPFJXJV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)CN3C=C(C=N3)Cl

Origin of Product

United States

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